Ethyl 5-acenaphthoylformate

Description

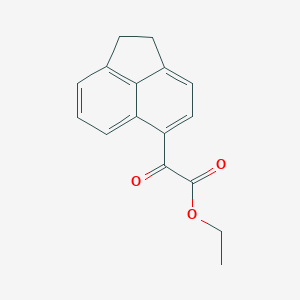

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-19-16(18)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOBJOVWXOXLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C2CCC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641282 | |

| Record name | Ethyl (1,2-dihydroacenaphthylen-5-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101110-21-8 | |

| Record name | Ethyl (1,2-dihydroacenaphthylen-5-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-acenaphthoylformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of Ethyl 5-acenaphthoylformate, a molecule of interest in medicinal chemistry and materials science. This document outlines a probable synthetic route based on established chemical principles and provides predicted characterization data to aid in the identification and quality control of the compound.

Synthesis Methodology

The most plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of acenaphthene with ethoxalyl chloride. This electrophilic aromatic substitution reaction introduces the α-keto ester functionality onto the acenaphthene core.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions. Optimization of specific parameters may be required to achieve the desired yield and purity.

Materials:

-

Acenaphthene

-

Ethoxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add ethoxalyl chloride, dissolved in anhydrous dichloromethane, to the stirred suspension via the dropping funnel. The formation of the acylium ion complex will be observed.

-

Electrophilic Aromatic Substitution: To this mixture, add a solution of acenaphthene in anhydrous dichloromethane dropwise, maintaining the low temperature. After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Reaction Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent.

Characterization of this compound

The following tables summarize the predicted and expected analytical data for this compound. This data is based on the chemical structure and typical values for similar compounds.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | Not available in the searched literature. |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Predicted | Triplet | 3H | -OCH₂CH ₃ |

| Predicted | Quartet | 2H | -OCH ₂CH₃ |

| Predicted | Multiplet | 8H | Aromatic and aliphatic protons of the acenaphthene ring |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| Predicted | Carbonyl carbons (ketone and ester) |

| Predicted | Aromatic carbons of the acenaphthene ring |

| Predicted | Methylene carbon of the ethyl group |

| Predicted | Aliphatic carbons of the acenaphthene ring |

| Predicted | Methyl carbon of the ethyl group |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Predicted 3100-3000 | Aromatic C-H stretch |

| Predicted 3000-2850 | Aliphatic C-H stretch |

| Predicted ~1730 | C=O stretch (ester) |

| Predicted ~1680 | C=O stretch (ketone) |

| Predicted ~1600, ~1450 | C=C stretch (aromatic) |

| Predicted 1300-1000 | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Predicted Fragment Ion |

| 254.0943 | [M]⁺ (Molecular ion, C₁₆H₁₄O₃⁺) |

| 209.0603 | [M - OCH₂CH₃]⁺ |

| 181.0653 | [Acenaphthoyl]⁺ or [M - COOCH₂CH₃]⁺ |

| 154.0783 | [Acenaphthene]⁺ |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Logic

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of Ethyl 5-acenaphthoylformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic pathway for Ethyl 5-acenaphthoylformate. The information is tailored for professionals in research and development who require detailed data for compound characterization and experimental design.

Spectroscopic Data

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-7.4 | Multiplet | 6H | Aromatic Protons (Acenaphthene Ring) |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~3.5 | Singlet | 4H | -CH₂CH₂- (Acenaphthene) |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~195 | C=O (Ketone) |

| ~165 | C=O (Ester) |

| ~150-120 | Aromatic Carbons |

| ~62 | -OCH₂CH₃ |

| ~30 | -CH₂CH₂- (Acenaphthene) |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H Stretch |

| 2980-2850 | Aliphatic C-H Stretch |

| ~1735 | C=O Stretch (Ester) |

| ~1680 | C=O Stretch (Ketone) |

| 1600-1450 | Aromatic C=C Stretch |

| ~1200 | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry (MS) Data [1]

| m/z | Proposed Fragment |

| 254 | [M]⁺ (Molecular Ion) |

| 209 | [M - OCH₂CH₃]⁺ |

| 181 | [M - COOCH₂CH₃]⁺ |

| 153 | [Acenaphthene - H]⁺ |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Friedel-Crafts Acylation of Acenaphthene

This procedure describes the synthesis of this compound via the Friedel-Crafts acylation of acenaphthene with ethyl oxalyl chloride.[2][3][4]

-

Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add acenaphthene (1 equivalent) and a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Catalyst Addition: Cool the mixture in an ice bath and add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise while stirring.

-

Acylating Agent Addition: Dissolve ethyl oxalyl chloride (1 equivalent) in the same dry solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent.

-

Washing and Drying: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct infusion or a liquid chromatography (LC-MS) interface.

-

Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Analytical Workflow

This diagram outlines the logical flow for the spectroscopic characterization of the synthesized compound.

Caption: Analytical workflow for compound characterization.

References

Ethyl 5-Acenaphthoylformate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and spectral characterization of Ethyl 5-acenaphthoylformate. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and materials science.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₃ | [1][3] |

| Molecular Weight | 254.28 g/mol | [1][3] |

| CAS Number | 101110-21-8 | [1][2][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of acenaphthene with ethoxalyl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1] The reaction selectively acylates the 5-position of the acenaphthene ring.[4]

General Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on established principles of the Friedel-Crafts acylation reaction.

Materials:

-

Acenaphthene

-

Ethoxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of ethoxalyl chloride in anhydrous dichloromethane from the dropping funnel to the cooled suspension with vigorous stirring.

-

After the addition is complete, add a solution of acenaphthene in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the synthesis of this compound.

Spectral Data

Detailed experimental spectral data for this compound are not widely published. However, predicted spectral information can be valuable for characterization purposes.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₆H₁₄O₃⁺ | 254.0943 |

| [M - OCH₂CH₃]⁺ | C₁₄H₉O₂⁺ | 209.0603 |

| [Acenaphthoyl]⁺ | C₁₃H₉O⁺ | 181.0653 |

| [Acenaphthene]⁺ | C₁₂H₁₀⁺ | 154.0783 |

Note on Spectral Data: For definitive structural confirmation, it is essential to acquire experimental ¹H NMR, ¹³C NMR, and IR spectra and compare them with theoretical values and data from analogous compounds.

Logical Relationship Diagram

The synthesis of this compound is a logical progression from readily available starting materials to a more complex, functionalized molecule. This relationship can be visualized as follows:

Caption: The logical progression from starting materials to the final product.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of more complex molecules. This guide provides the currently available information on its physicochemical properties and a representative synthesis protocol. Further experimental investigation is required to fully characterize its physical properties and explore its potential applications in various scientific and industrial fields. Researchers are encouraged to use the information provided as a foundation for their work and to contribute to the body of knowledge on this compound.

References

- 1. This compound | 101110-21-8 | Benchchem [benchchem.com]

- 2. This compound CAS#: 101110-21-8 [amp.chemicalbook.com]

- 3. This compound | 101110-21-8 [amp.chemicalbook.com]

- 4. A comparison of Friedel–Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. Methyl migration and acyl rearrangements accompanying acylations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Synthesis and Structural Characterization of Ethyl 5-acenaphthoylformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Ethyl 5-acenaphthoylformate, focusing on its synthesis and the methodologies for its comprehensive structural analysis, including prospective crystal structure determination. While specific crystallographic data for this compound is not publicly available, this document outlines the established experimental protocols and characterization techniques that are essential for its study.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through the Friedel-Crafts acylation of acenaphthene.[1] This reaction introduces the keto-ester functionality at the 5-position of the acenaphthene ring with high regioselectivity.[1]

Experimental Protocol: Friedel-Crafts Acylation

-

Reactant Preparation: Acenaphthene is dissolved in a suitable inert solvent, such as dichloromethane or carbon disulfide, in a reaction vessel equipped with a stirring mechanism and a reflux condenser. The setup is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Lewis Acid Addition: A strong Lewis acid, typically aluminum chloride (AlCl₃), is added portion-wise to the stirred solution at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.[1]

-

Acylating Agent Addition: Ethoxalyl chloride (ethyl chlorooxoacetate) is then added dropwise to the reaction mixture. The electrophilic carbon of the acyl chloride attacks the electron-rich 5-position of the acenaphthene ring.[1]

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and acidifying with dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

An alternative two-step synthetic route involves the acylation of acenaphthene with oxalyl chloride to form an acyl chloride intermediate, which is subsequently reacted with ethanol.[1]

Prospective Crystal Structure Analysis

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. The following protocol outlines the general steps for crystallization and subsequent structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The purified this compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents. Common crystallization techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution. A range of solvents should be screened to find the optimal conditions for growing diffraction-quality single crystals.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

While experimental data is not available, a successful crystal structure analysis would yield the quantitative data outlined in the following tables.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Example) |

| Empirical formula | C₁₇H₁₄O₃ |

| Formula weight | 266.29 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXXX(X) Å |

| b = Y.YYYY(Y) Å | |

| c = Z.ZZZZ(Z) Å | |

| α = 90° | |

| β = XX.XX(X)° | |

| γ = 90° | |

| Volume | VVVV.V(V) ų |

| Z | 4 |

| Density (calculated) | X.XXX Mg/m³ |

| Absorption coefficient | X.XXX mm⁻¹ |

| F(000) | XXX |

| Crystal size | X.XX x Y.YY x Z.ZZ mm |

| Theta range for data collection | X.XX to XX.XX° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | XXXXX |

| Independent reflections | YYYY [R(int) = 0.XXXX] |

| Completeness to theta = XX.XX° | 99.X % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | YYYY / 0 / XXX |

| Goodness-of-fit on F² | X.XXX |

| Final R indices [I>2sigma(I)] | R1 = 0.XXXX, wR2 = 0.YYYY |

| R indices (all data) | R1 = 0.XXXX, wR2 = 0.YYYY |

| Largest diff. peak and hole | X.XXX and -Y.YYY e.Å⁻³ |

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| O1 | 0.xxxx | 0.yyyy | 0.zzzz | 0.0xxx |

| O2 | 0.xxxx | 0.yyyy | 0.zzzz | 0.0xxx |

| O3 | 0.xxxx | 0.yyyy | 0.zzzz | 0.0xxx |

| C1 | 0.xxxx | 0.yyyy | 0.zzzz | 0.0xxx |

| ... | ... | ... | ... | ... |

Table 3: Hypothetical Bond Lengths [Å] and Angles [°]

| Bond | Length | Angle | Degrees |

| O1-C16 | 1.20 | O1-C16-C15 | 120.0 |

| O2-C16 | 1.35 | O2-C16-O1 | 125.0 |

| O3-C15 | 1.21 | O3-C15-C5 | 121.0 |

| C1-C2 | 1.39 | C2-C1-C12 | 120.0 |

| ... | ... | ... | ... |

Visualization of Experimental Workflow

The logical flow from synthesis to structural elucidation is a critical aspect of chemical research. The following diagram illustrates this workflow for this compound.

References

Ethyl 5-Acenaphthoylformate: A Versatile Building Block for Advanced Organic Synthesis

For Immediate Release

Ethyl 5-acenaphthoylformate is emerging as a significant building block in organic synthesis, offering a versatile platform for the construction of complex heterocyclic scaffolds and novel molecular architectures. This technical guide provides an in-depth overview of its synthesis, key reactions, and the potential biological activities of its derivatives, aimed at researchers, scientists, and professionals in drug development. The unique structure of this compound, which combines the rigid, polycyclic aromatic acenaphthene core with a reactive α-keto ester moiety, makes it a valuable precursor for a range of synthetic transformations.

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of acenaphthene. This electrophilic aromatic substitution reaction utilizes ethoxalyl chloride as the acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds with high regioselectivity, favoring substitution at the electron-rich 5-position of the acenaphthene ring to yield the desired α-keto ester.

Experimental Protocol: Friedel-Crafts Acylation of Acenaphthene

A detailed experimental protocol for the Friedel-Crafts acylation is as follows:

-

Reaction Setup: To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), acenaphthene is added.

-

Acylation: Ethoxalyl chloride is added dropwise to the cooled reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Applications in Heterocyclic Synthesis

The dicarbonyl functionality of this compound makes it an ideal substrate for condensation reactions with various dinucleophiles to construct a diverse range of heterocyclic systems. These reactions typically involve the sequential or concerted reaction of the nucleophilic centers of the dinucleophile with the electrophilic carbonyl carbons of the α-keto ester.

Synthesis of Acenaphtho[5,6-b]pyrimidines

The reaction of this compound with amidines, such as guanidine or urea, and their derivatives, leads to the formation of pyrimidine rings fused to the acenaphthene core. These acenaphthopyrimidines are of interest due to the known biological activities of other pyrimidine-containing compounds.

Experimental Protocol: Synthesis of Ethyl 2-Amino-4-(acenaphthylen-5-yl)pyrimidine-5-carboxylate

-

Reaction Mixture: A mixture of this compound, guanidine hydrochloride, and a base (e.g., sodium ethoxide) in a suitable solvent (e.g., absolute ethanol) is prepared.

-

Reaction Conditions: The mixture is heated under reflux for a specified period, with the reaction progress monitored by TLC.

-

Isolation: After cooling, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure pyrimidine derivative.

Table 1: Representative Synthesis of Acenaphthopyrimidines

| Dinucleophile | Product | Reaction Conditions | Yield (%) |

| Guanidine Hydrochloride | Ethyl 2-amino-4-(acenaphthylen-5-yl)pyrimidine-5-carboxylate | NaOEt, EtOH, reflux | Not Reported |

| Urea | Ethyl 2-hydroxy-4-(acenaphthylen-5-yl)pyrimidine-5-carboxylate | NaOEt, EtOH, reflux | Not Reported |

| Thiourea | Ethyl 2-mercapto-4-(acenaphthylen-5-yl)pyrimidine-5-carboxylate | NaOEt, EtOH, reflux | Not Reported |

Synthesis of Acenaphtho[5,6-d]pyridazines

Condensation of this compound with hydrazine and its derivatives provides a straightforward route to pyridazine-fused acenaphthenes. The reaction proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization.

Experimental Protocol: Synthesis of Ethyl 3-oxo-2,3-dihydroacenaphtho[5,6-d]pyridazine-2-carboxylate

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., glacial acetic acid or ethanol), hydrazine hydrate is added.

-

Reaction Conditions: The reaction mixture is heated under reflux for a designated time, with monitoring by TLC.

-

Product Isolation: Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration.

-

Purification: The crude solid is washed with a cold solvent and can be further purified by recrystallization.

Table 2: Representative Synthesis of Acenaphthopyridazines

| Dinucleophile | Product | Reaction Conditions | Yield (%) |

| Hydrazine Hydrate | Ethyl 3-oxo-2,3-dihydroacenaphtho[5,6-d]pyridazine-2-carboxylate | Glacial Acetic Acid, reflux | Not Reported |

| Phenylhydrazine | Ethyl 2-phenyl-3-oxo-2,3-dihydroacenaphtho[5,6-d]pyridazine-2-carboxylate | Glacial Acetic Acid, reflux | Not Reported |

Logical Workflow for Heterocycle Synthesis

The general synthetic strategy for utilizing this compound as a building block for heterocyclic systems is depicted in the following workflow diagram.

Caption: Synthetic workflow for heterocyclic compounds from acenaphthene.

Potential Biological Activities of Derivatives

While specific biological data for derivatives of this compound are limited in the public domain, the resulting acenaphthopyrimidine and acenaphthopyridazine scaffolds are recognized for their potential pharmacological activities. Acenaphthene derivatives, in general, have been investigated for a range of biological properties.[1]

Antitumor Activity: Several novel acenaphthene derivatives have been synthesized and evaluated for their antitumor activities against various human solid tumor cell lines.[1][2] For instance, certain acenaphthene derivatives containing a thiazole backbone have shown promising results.[1]

Antimicrobial Activity: The fusion of the acenaphthene moiety with heterocyclic rings such as pyridazine is a strategy being explored for the development of new antimicrobial agents.[3] The resulting compounds are evaluated for their efficacy against Gram-positive and Gram-negative bacteria.[3]

Table 3: Reported Biological Activities of Related Acenaphthene Derivatives

| Compound Class | Biological Activity | Target/Assay | Representative Results |

| Acenaphthene-thiazole derivatives | Antitumor | Human solid tumor cell lines (H460, SW480, MDA-MB-468, SKRB-3, A375, BxPC-3) | Compound 3c showed potent activity against SKRB-3 cell line, comparable to adriamycin.[1][2] |

| Pyridazine-containing heterocycles | Antimicrobial | Gram-positive and Gram-negative bacteria, Yeast | Certain synthesized compounds exhibited good antimicrobial activity.[3] |

Signaling Pathway Visualization

The development of novel therapeutics often involves targeting specific cellular signaling pathways. While the precise mechanisms of action for acenaphthopyrimidine and acenaphthopyridazine derivatives are yet to be fully elucidated, a hypothetical pathway for a potential antitumor agent targeting a key signaling cascade is illustrated below.

Caption: Hypothetical signaling pathway for an antitumor acenaphtho-heterocycle.

Conclusion

This compound stands out as a highly promising and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of its α-keto ester functionality provide access to a wide array of novel heterocyclic compounds, particularly acenaphthopyrimidines and acenaphthopyridazines. The inherent biological potential of the acenaphthene core, combined with the diverse pharmacological profiles of various heterocyclic systems, positions the derivatives of this compound as attractive candidates for further investigation in drug discovery and materials science. This guide serves as a foundational resource to encourage and facilitate further exploration into the synthetic utility and potential applications of this valuable compound.

References

Acenaphthene Derivatives: A Cornerstone for Next-Generation Organic Electronics

An In-depth Technical Guide for Researchers and Scientists

Acenaphthene, a polycyclic aromatic hydrocarbon, and its derivatives have emerged as a versatile and powerful class of materials for the advancement of organic electronics. Their rigid, planar structure, coupled with tunable electronic properties through chemical modification, makes them highly promising candidates for a wide range of applications, including vibrant organic light-emitting diodes (OLEDs), efficient organic field-effect transistors (OFETs), and innovative organic photovoltaics (OPVs). This technical guide provides a comprehensive overview of the synthesis, properties, and device applications of acenaphthene derivatives, tailored for researchers, scientists, and drug development professionals seeking to explore this exciting field.

Core Concepts and Molecular Design

Acenaphthene's core structure, consisting of a naphthalene unit bridged by an ethylene group, provides a robust π-conjugated system. This inherent electronic structure can be strategically modified to fine-tune the material's properties for specific electronic applications. Key molecular design strategies include:

-

Extension of π-Conjugation: Introducing additional aromatic or unsaturated groups to the acenaphthene core can extend the π-conjugation, leading to a smaller energy gap and red-shifted absorption and emission spectra. This is a crucial strategy for developing materials for full-color displays and near-infrared applications.

-

Introduction of Donor and Acceptor Moieties: The incorporation of electron-donating (donor) and electron-withdrawing (acceptor) groups allows for the creation of donor-acceptor (D-A) type molecules. This intramolecular charge transfer (ICT) character is fundamental to the operation of many organic electronic devices.

-

Functionalization for Solubility and Morphology: Attaching flexible alkyl chains or other solubilizing groups can improve the processability of acenaphthene derivatives in common organic solvents, enabling solution-based fabrication techniques like spin-coating and printing. These side chains also play a critical role in influencing the thin-film morphology, which directly impacts device performance.

Synthesis of Acenaphthene Derivatives: Key Experimental Protocols

The synthesis of functional acenaphthene derivatives often involves a series of well-established organic reactions. Below are detailed methodologies for key synthetic transformations.

Horner-Wadsworth-Emmons Reaction for Alkene Synthesis

This reaction is a powerful tool for forming carbon-carbon double bonds, often used to introduce vinyl groups or extend conjugation.

Protocol:

-

Preparation of the Phosphonate Reagent: React an appropriate acenaphthene halide with a trialkyl phosphite (e.g., triethyl phosphite) via an Arbuzov reaction to yield the corresponding phosphonate ester.

-

Deprotonation: Dissolve the phosphonate ester in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C.

-

Carbanion Formation: Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to the cooled solution to generate the phosphonate carbanion.

-

Reaction with Carbonyl Compound: Add the desired aldehyde or ketone (e.g., acenaphthenequinone) dissolved in dry THF to the carbanion solution at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, which is instrumental in creating extended π-conjugated systems.[1]

Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the acenaphthene halide (e.g., dibromoacenaphthylene), the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like THF or toluene.[2]

-

Degassing: Thoroughly degas the reaction mixture by several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (often ranging from room temperature to 80 °C) and stir until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalysts.

-

Extraction and Purification: Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the product by column chromatography.

Curtius Rearrangement for Amine Synthesis

The Curtius rearrangement provides a pathway to convert carboxylic acids into primary amines, which can serve as important building blocks or functional groups in acenaphthene derivatives.[1][3]

Protocol:

-

Acyl Azide Formation: Convert an acenaphthene carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. React the acyl chloride with sodium azide (NaN₃) in a suitable solvent like acetone or a biphasic system to form the acyl azide. Exercise extreme caution as acyl azides can be explosive.[4]

-

Rearrangement to Isocyanate: Gently heat the acyl azide solution (typically in an inert solvent like toluene or benzene). The acyl azide will undergo rearrangement to form an isocyanate, with the evolution of nitrogen gas.[4]

-

Trapping of the Isocyanate:

-

To form an amine: Add water or a dilute acid to the isocyanate solution to hydrolyze it to the corresponding primary amine.

-

To form a carbamate: Add an alcohol (e.g., tert-butanol) to trap the isocyanate as a carbamate, which can serve as a protected amine.

-

-

Isolation and Purification: After the reaction is complete, perform an appropriate work-up procedure involving extraction and washing. Purify the final product by recrystallization or column chromatography.

Acenaphthene Derivatives in Organic Electronic Devices

The unique properties of acenaphthene derivatives have led to their successful integration into various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Acenaphthene-based materials are utilized as emitters, hosts, and charge-transporting layers in OLEDs. Their high photoluminescence quantum yields and tunable emission colors are particularly advantageous.

Device Fabrication Protocol (Illustrative Example):

-

Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal to remove the solvent.

-

Hole Transport Layer (HTL) Deposition: On top of the HIL, spin-coat or thermally evaporate a hole-transporting material.

-

Emissive Layer (EML) Deposition: Spin-coat a solution of the acenaphthene-based emissive material (either as a neat film or doped into a host material) or deposit it via thermal evaporation.

-

Electron Transport Layer (ETL) Deposition: Thermally evaporate an electron-transporting material onto the EML.

-

Electron Injection Layer (EIL) and Cathode Deposition: Sequentially deposit a thin layer of an electron-injecting material (e.g., lithium fluoride, LiF) and a metal cathode (e.g., aluminum, Al) through a shadow mask under high vacuum.

-

Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Performance Data of Acenaphthene-Based OLEDs:

| Acenaphthene Derivative Type | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Emission Color | CIE Coordinates (x, y) |

| Acenaphthene-imidazole-Ir(III) complex | Emitter | 1.58 - 3.02 | - | Red to NIR | - |

| Acenaphthene-triphenylamine | Emitter | 5.81 | - | Deep-blue | (0.15, 0.15) |

| Acenaphthene-imidazole derivative | Emitter | 0.83 - 0.85 | - | Blue | (0.16, 0.17), (0.15, 0.12) |

Note: "-" indicates data not available in the searched sources.

Organic Field-Effect Transistors (OFETs)

The excellent charge-transporting properties of certain acenaphthene-based polymers and small molecules make them suitable as the active semiconductor layer in OFETs.

Device Fabrication Protocol (Bottom-Gate, Top-Contact Configuration):

-

Substrate: Use a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate electrode and gate dielectric, respectively.

-

Substrate Cleaning and Surface Treatment: Clean the Si/SiO₂ substrate using a standard procedure. A self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) can be applied to the SiO₂ surface to improve the morphology of the organic semiconductor.

-

Semiconductor Deposition: Deposit the acenaphthene-based organic semiconductor onto the treated substrate via spin-coating, drop-casting, or thermal evaporation. Anneal the film as required to improve crystallinity and morphology.

-

Source and Drain Electrode Deposition: Thermally evaporate the source and drain electrodes (e.g., gold, Au) onto the semiconductor layer through a shadow mask.

Performance Data of Acenaphthene-Based OFETs:

| Acenaphthene Derivative Type | Carrier Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |

| Acenaphthene imide-based polymer (P4) | n-type | - | 0.08 | - |

| Acenaphthene-based phosphole P-oxide | n-type | - | Up to 2.4 x 10⁻³ | - |

| Acenaphtho[1,2-b]thieno[3,4-e]pyrazine copolymer | p-type | 0.2 | - | - |

Note: "-" indicates data not available in the searched sources.

Organic Photovoltaics (OPVs)

In OPVs, acenaphthene derivatives can function as either electron donor or electron acceptor materials in the photoactive bulk heterojunction (BHJ) layer.

Device Fabrication Protocol (Conventional Structure):

-

Substrate Cleaning: Clean patterned ITO-coated glass substrates as described for OLEDs.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO and anneal.

-

Active Layer Deposition: Prepare a blend solution of the acenaphthene-based donor/acceptor and a fullerene or non-fullerene acceptor/donor in a suitable organic solvent (e.g., chlorobenzene, chloroform). Spin-coat the blend solution onto the HTL to form the BHJ active layer. Anneal the film to optimize the morphology.

-

Cathode Deposition: Deposit a low work function metal cathode (e.g., Ca/Al or LiF/Al) through a shadow mask under high vacuum.

Performance Data of Acenaphthene-Based OPVs:

| Acenaphthene Derivative Role | Device Structure | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |

| Crystallization-regulating agent | D18/L8-BO | 20.9 (certified 20.4) | - | - | 83.2 |

| Crystallization-regulating agent | PM1/L8-BO-X | 21 (certified 20.5) | - | - | - |

| Acenaphthylene-based dye (with CDCA) | Dye-sensitized solar cell | 3.15 | 0.365 | 13.32 | 52 |

Note: "-" indicates data not available in the searched sources.

Visualizing the Workflow: Synthesis and Fabrication

To better illustrate the relationships and processes involved in the development of acenaphthene-based organic electronics, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic pathways to key acenaphthene derivatives.

Caption: General workflow for organic electronic device fabrication.

Conclusion and Future Outlook

Acenaphthene derivatives have firmly established themselves as a significant class of materials in the field of organic electronics. The synthetic versatility of the acenaphthene core allows for the rational design of molecules and polymers with tailored optoelectronic properties. While significant progress has been made, particularly in achieving high efficiencies in organic solar cells where acenaphthene acts as a crystallization regulator, further research is needed to fully unlock their potential. Future efforts should focus on the development of novel acenaphthene-based materials with improved charge mobility and stability, as well as the optimization of device architectures to maximize their performance. The continued exploration of this fascinating class of compounds holds great promise for the future of flexible, low-cost, and high-performance organic electronic devices.

References

An In-Depth Technical Guide to the Friedel-Crafts Acylation of Acenaphthene with Ethoxalyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[1] This reaction leads to the formation of monoacylated products, as the resulting ketone is less reactive than the starting arene, thus preventing further substitution.[2] A stoichiometric amount of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), is often required because both the acylating agent and the product ketone form complexes with the catalyst.[2]

Acenaphthene is a polycyclic aromatic hydrocarbon with a reactive aromatic system, making it a suitable substrate for Friedel-Crafts acylation. The reaction with ethoxalyl chloride introduces an ethyl glyoxylate moiety, yielding ethyl 2-(acenaphthen-5-yl)-2-oxoacetate, a potentially valuable building block in medicinal chemistry.

Reaction Mechanism and Experimental Workflow

The Friedel-Crafts acylation of acenaphthene with ethoxalyl chloride is proposed to proceed through the following steps:

-

Formation of the Acylium Ion: Ethoxalyl chloride reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich acenaphthene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product.

-

Product-Catalyst Complex: The ketone product forms a complex with the Lewis acid catalyst, which is subsequently hydrolyzed during aqueous workup to release the final product.

The general experimental workflow for this reaction is depicted in the following diagram:

The following diagram illustrates the chemical signaling pathway of the reaction mechanism:

Experimental Protocols

Disclaimer: The following protocol is a representative procedure based on general principles of Friedel-Crafts acylation and has not been optimized for this specific reaction due to a lack of published data. Researchers should perform their own optimization and safety assessments.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Acenaphthene | C₁₂H₁₀ | 154.21 | >98% |

| Ethoxalyl chloride | C₄H₅ClO₃ | 136.53 | >97% |

| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | >99% |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | >99.8% |

| Hydrochloric acid (concentrated) | HCl | 36.46 | ~37% |

| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 | - |

| Brine (saturated NaCl solution) | NaCl | 58.44 | - |

| Anhydrous sodium sulfate or magnesium sulfate | Na₂SO₄ / MgSO₄ | 142.04 / 120.37 | - |

3.2. Representative Acylation Procedure

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, add acenaphthene (1.0 eq) and anhydrous aluminum chloride (1.2 eq). Suspend the solids in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cooling: Cool the stirred suspension to 0 °C in an ice bath.

-

Addition of Acylating Agent: Dissolve ethoxalyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the ethoxalyl chloride solution dropwise to the acenaphthene suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x volume).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Data Presentation

Table 1: Representative Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ||

| Acenaphthene | 1.0 eq | Limiting reagent |

| Ethoxalyl chloride | 1.1 eq | Slight excess to ensure complete reaction |

| Aluminum chloride | 1.2 eq | Stoichiometric amount needed to complex with the acylating agent and product |

| Solvent | Anhydrous Dichloromethane (DCM) | Inert, common solvent for Friedel-Crafts reactions |

| Temperature | 0 °C to Room Temperature | Initial cooling to control the exothermic reaction, followed by warming to drive the reaction to completion |

| Reaction Time | 2-4 hours | Typical duration for Friedel-Crafts acylations; should be monitored by TLC |

Table 2: Expected Product Characteristics (Theoretical)

| Property | Value |

| Product Name | Ethyl 2-(acenaphthen-5-yl)-2-oxoacetate |

| Molecular Formula | C₁₆H₁₂O₃ |

| Molar Mass | 252.27 g/mol |

| Appearance | Expected to be a solid |

| Purity | >95% after purification |

| Yield | Highly variable, potentially moderate to low* |

*Note: The related reaction of naphthalene with oxalyl chloride is reported to have a poor yield. Therefore, the yield of this reaction may also be modest and would require optimization.

Potential Side Reactions and Purification Challenges

-

Diacylation: Although the product is deactivated, forcing conditions (e.g., high temperature, large excess of reagents) could potentially lead to the introduction of a second acyl group.

-

Isomer Formation: Acylation of acenaphthene can potentially occur at different positions on the aromatic ring. The major isomer is expected to be the 5-substituted product due to electronic and steric factors.

-

Decomposition: Ethoxalyl chloride is moisture-sensitive and can decompose. Anhydrous conditions are crucial for the success of the reaction.

-

Purification: The separation of the desired product from any unreacted starting material, isomers, and diacylated byproducts may require careful chromatographic purification.

Conclusion

The Friedel-Crafts acylation of acenaphthene with ethoxalyl chloride represents a plausible synthetic route to ethyl 2-(acenaphthen-5-yl)-2-oxoacetate, a compound with potential applications in medicinal chemistry. This guide provides a comprehensive theoretical framework for this reaction, including a representative experimental protocol, a discussion of the reaction mechanism, and considerations for potential challenges. It is intended to serve as a valuable resource for researchers and professionals in the field of drug development, enabling them to explore the synthesis of novel acenaphthene derivatives. Experimental validation and optimization of the proposed protocol are necessary to establish a robust and efficient synthetic method.

References

Reactivity of the α-Keto Ester Group in Ethyl 5-Acenaphthoylformate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the α-keto ester functional group in Ethyl 5-acenaphthoylformate, a molecule of interest in synthetic chemistry and drug development. The document details the synthesis of this compound and explores the chemical transformations of its reactive α-keto ester moiety, including nucleophilic additions, reductions, and cycloadditions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and functional materials, offering detailed experimental protocols, tabulated data for analogous systems, and clear visualizations of reaction pathways.

Introduction

This compound is an aromatic α-keto ester that combines the rigid, planar acenaphthene core with the versatile reactivity of the α-keto ester group. The acenaphthene moiety is a well-known polycyclic aromatic hydrocarbon that has found applications in materials science, particularly in the development of organic electronics and fluorescent sensors, and its derivatives have been investigated for various biological activities. The α-keto ester functional group is a valuable synthon in organic chemistry, serving as a precursor to a wide range of important molecules, including α-hydroxy acids and α-amino acids, which are fundamental building blocks for many pharmaceuticals. The electrophilic nature of the adjacent carbonyl groups in the α-keto ester moiety makes it susceptible to a variety of nucleophilic attacks, rendering this compound a versatile intermediate for the synthesis of more complex molecular architectures. This guide will delve into the synthesis and primary chemical transformations of this compound, providing insights for its application in medicinal chemistry and materials science.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Friedel-Crafts acylation of acenaphthene. This electrophilic aromatic substitution reaction involves the reaction of acenaphthene with an acylating agent, typically ethoxalyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds by the formation of a highly electrophilic acylium ion, which then attacks the electron-rich 5-position of the acenaphthene ring.

An In-depth Technical Guide to the Electronic Properties of Acenaphthene-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic properties of acenaphthene-based compounds, a class of molecules drawing significant interest in the fields of organic electronics and materials science. We will delve into their synthesis, photophysical and electrochemical characteristics, and the theoretical principles that govern their behavior. This document is intended to be a valuable resource for researchers and professionals working on the development of novel organic materials.

Introduction to Acenaphthene and its Derivatives

Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene core with an ethylene bridge connecting the 1 and 8 positions.[1] This rigid, planar structure provides an excellent scaffold for the synthesis of a wide array of derivatives with tunable electronic properties.[2][3] The unique π-conjugated system of acenaphthene-based compounds makes them promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[4][5] The functionalization of the acenaphthene core allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters in determining the performance of organic electronic devices.[6][7]

Synthesis of Acenaphthene-Based Compounds

The synthesis of functionalized acenaphthene derivatives is a key step in the development of new organic materials. A common strategy involves the halogenation of the acenaphthene core, followed by cross-coupling reactions to introduce various functional groups.

A representative synthetic route begins with the bromination of acenaphthene to produce 1,2-dibromoacenaphthylene.[8] This intermediate can then undergo Sonogashira coupling reactions with a variety of terminal alkynes to introduce different aryl π-bridges, thereby extending the π-conjugation of the system.[8]

Representative Synthesis of 1,2-Dibromoacenaphthylene

A solution of acenaphthene, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride is refluxed.[8] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the 1,2-dibromoacenaphthylene product.[8]

Subsequent Functionalization via Sonogashira Coupling

The synthesized 1,2-dibromoacenaphthylene can be further functionalized using palladium-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling with terminal alkynes in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., diisopropylamine) in a solvent like dioxane allows for the introduction of various substituents.[8]

Below is a generalized workflow for the synthesis and functionalization of acenaphthene derivatives.

References

- 1. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Studies of peri-Substituted Acenaphthenes with Tertiary Phosphine and Stibine Groups [mdpi.com]

- 3. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tunable Charge Transport Using Heterocycles-Flanked Alkoxyphenanthrenes for High-Performing OFETs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Ethyl 5-acenaphthoylformate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 5-acenaphthoylformate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's molecular structure and outlines a general, robust experimental protocol for its precise determination.

Predicted Solubility Profile of this compound

This compound is a molecule that combines a large, nonpolar polycyclic aromatic hydrocarbon (PAH) core (acenaphthene) with a more polar α-keto ester functional group. This dual nature is the primary determinant of its solubility in various organic solvents. The principle of "like dissolves like" is central to predicting its solubility behavior.[1][2] Solvents with similar polarity to the solute will be most effective at dissolving it.[2]

The acenaphthene portion of the molecule is hydrophobic and will favor interactions with nonpolar solvents through van der Waals forces. The ethyl keto-ester group, with its carbonyl and ester functionalities, introduces polarity and the potential for dipole-dipole interactions, which will enhance solubility in more polar solvents.[3][4] However, the large, nonpolar surface area of the acenaphthene ring is expected to dominate the overall solubility profile, suggesting that the compound will generally exhibit better solubility in nonpolar to moderately polar organic solvents.

Esters with shorter hydrocarbon chains tend to be more soluble in polar solvents than those with longer chains.[3][4] While this compound has a relatively short ethyl group on the ester, the bulky and nonpolar acenaphthene ring system significantly increases its overall nonpolar character.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | Soluble to Sparingly Soluble | The nonpolar nature of these solvents will effectively solvate the large acenaphthene core of the molecule. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Sparingly Soluble | These solvents offer a balance of polarity to interact with the keto-ester group while also having sufficient nonpolar character to dissolve the aromatic system. Solubility is expected to be highest in solvents like DCM and THF. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The strong hydrogen bonding networks of these solvents may not be effectively disrupted by the largely nonpolar solute. The energy required to break the solvent-solvent interactions may not be sufficiently compensated by the formation of solute-solvent interactions. |

| Aqueous | Water | Insoluble | The molecule's predominantly hydrophobic character makes it immiscible with water. |

General Experimental Protocol for Solubility Determination

A precise determination of the solubility of this compound can be achieved using a variety of established methods. The following is a generalized protocol that can be adapted for techniques such as the gravimetric method, High-Performance Liquid Chromatography (HPLC), or UV-Vis spectroscopy.[5][6][7]

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer, or drying oven and desiccator for gravimetric analysis)

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[8]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) to reach equilibrium. The time to reach equilibrium should be determined experimentally but is often in the range of 24-72 hours.[9]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial (for the gravimetric method) or a volumetric flask (for spectroscopic or chromatographic methods) to remove any undissolved microparticles.[9]

-

-

Quantification of Solute Concentration:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered, pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.[8]

-

Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.[5]

-

Calculate the solubility in terms of g/L or mg/mL.

-

-

HPLC or UV-Vis Spectroscopy Method:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.[6][7]

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the response of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

2.3. Data Presentation

The results should be tabulated, presenting the solubility of this compound in each solvent at the specified temperature, typically in units of g/L, mg/mL, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of an organic compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pharmaguru.co [pharmaguru.co]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

Synthesis Protocol for Ethyl 5-acenaphthoylformate: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 5-acenaphthoylformate, a valuable building block in medicinal chemistry and materials science. The primary synthetic route is a one-step Friedel-Crafts acylation of acenaphthene with ethoxalyl chloride.

Reaction Principle

The synthesis of this compound is achieved through the electrophilic aromatic substitution of acenaphthene. In this Friedel-Crafts acylation, a Lewis acid, typically aluminum chloride (AlCl₃), is employed to generate a highly electrophilic acylium ion from ethoxalyl chloride. This acylium ion then attacks the electron-rich acenaphthene ring, predominantly at the 5-position due to electronic and steric factors, to yield the desired product.

Experimental Protocol

A detailed, step-by-step procedure for the synthesis of this compound is outlined below.

Materials:

-

Acenaphthene

-

Ethoxalyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethanol

-

Ice

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture in an ice bath.

-

Addition of Reactants: While maintaining the temperature at 0-5 °C, add a solution of acenaphthene in anhydrous dichloromethane to the flask. Subsequently, add ethoxalyl chloride dropwise from the dropping funnel to the stirred reaction mixture over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

Data Presentation

| Parameter | Value |

| Molecular Formula | C₁₇H₁₄O₃ |

| Molecular Weight | 266.29 g/mol |

| Physical State | Solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Theoretical Yield | Varies |

| Purity | >95% (typical) |

Note: Specific yield and melting/boiling points are dependent on the reaction scale and purity of the final product and are not consistently reported in publicly available literature. Characterization data from techniques such as NMR, IR, and Mass Spectrometry are essential for confirming the structure and purity of the synthesized compound.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of Friedel-Crafts acylation for this compound.

Application Notes and Protocols for the Synthesis of Fluorescent Probes Utilizing Acenaphthene Scaffolds

Topic: Utilization of Ethyl 5-acenaphthoylformate and Related Acenaphthene Derivatives in the Synthesis of Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorescent probes are indispensable tools in biomedical research and diagnostics, enabling the visualization and quantification of specific analytes within complex biological systems. The acenaphthene core, present in molecules like this compound, offers a rigid, planar, and electron-rich scaffold that is advantageous for the development of fluorescent materials. The inherent photophysical properties of the acenaphthene unit can be fine-tuned through chemical modification, making it an attractive starting point for the synthesis of novel fluorescent probes. This compound, with its reactive α-keto ester group, is particularly amenable to nucleophilic addition reactions, allowing for the straightforward introduction of various functionalities to create probes tailored for specific targets.[1]

This document provides detailed application notes and protocols for the synthesis and characterization of fluorescent probes based on acenaphthene-related structures, exemplified by a naphthalimide-based probe for the detection of copper ions (Cu²⁺).[2][3][4][5] While the specific example utilizes a derivative of 1,8-naphthalic anhydride, the principles of synthesis, characterization, and application are directly relevant to probes derived from this compound.

I. General Synthetic Strategy

The synthesis of fluorescent probes from acenaphthene derivatives typically involves a multi-step process. The general workflow begins with the modification of the core acenaphthene structure, followed by the introduction of a recognition moiety for the target analyte and, in some cases, a signaling unit.

Caption: General workflow for the synthesis of fluorescent probes.

II. Exemplar Protocol: Synthesis of a Naphthalimide-Based Fluorescent Probe for Cu²⁺ Detection

This protocol details the synthesis of a fluorescent probe (Probe L) based on a naphthalimide derivative for the detection of copper ions.[2][3][4][5]

A. Synthesis of Intermediate 1 (4-bromo-N-(2-aminoethyl)-1,8-naphthalimide)

-

A mixture of 4-bromo-1,8-naphthalic anhydride (1.38 g, 5 mmol) and ethanolamine (0.37 g, 6 mmol) in 50 mL of ethanol is refluxed for 8 hours.

-

After cooling to room temperature, the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum to yield a white solid.

B. Synthesis of Fluorescent Probe L

-

Intermediate 1 (0.32 g, 1 mmol) and 2-thiophenecarboxaldehyde (0.12 g, 1.1 mmol) are dissolved in 30 mL of methanol.

-

The mixture is refluxed for 6 hours.

-

Upon cooling, a yellow precipitate forms, which is collected by filtration.

-

The solid is washed with methanol and dried under vacuum to yield the final product, Probe L.

Caption: Synthetic pathway for Fluorescent Probe L.

III. Characterization and Application Protocols

A. General Spectroscopic Measurements

-

Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

-

For measurements, dilute the stock solution to the desired concentration (e.g., 10 µM) in an appropriate buffer (e.g., CH₃CN:HEPES (3:2, v/v, pH = 7.4)).[2][3][4][5]

-

Record UV-Vis absorption spectra using a spectrophotometer.

-

Record fluorescence emission spectra using a spectrofluorometer, with an excitation wavelength determined from the absorption maximum.

B. Protocol for Fluorescence Titration with Cu²⁺

-

To a solution of the fluorescent probe (10 µM in CH₃CN:HEPES buffer), add increasing concentrations of a Cu²⁺ stock solution (e.g., from 0 to 4 equivalents).[2][4]

-

After each addition, allow the solution to equilibrate for a short period (e.g., 2 minutes).

-

Record the fluorescence emission spectrum.

-

Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺ to determine the binding stoichiometry and detection limit.

Caption: Workflow for fluorescence titration experiments.

IV. Quantitative Data Summary

The photophysical and analytical properties of the exemplar fluorescent probe, Probe L, are summarized below.

| Property | Value | Reference |

| Photophysical Properties | ||

| UV-Vis Absorption Maximum (λ_abs) | 465 nm | [2][4] |

| Fluorescence Emission Maximum (λ_em) | 575 nm | [2][4] |

| Stokes Shift | 110 nm | Calculated |

| Analytical Performance for Cu²⁺ Detection | ||

| Detection Limit | 1.8 µM | [2][3][5] |

| Stoichiometry (Probe L:Cu²⁺) | 1:1 | [4] |

| Solvent System | CH₃CN:HEPES (3:2, v/v, pH = 7.4) | [2][3][4][5] |

V. Selectivity

A crucial aspect of a fluorescent probe is its selectivity for the target analyte over other potentially interfering species. The selectivity of Probe L for Cu²⁺ was evaluated against a range of other metal ions.

| Metal Ion (4 equivalents) | Fluorescence Response | Reference |

| Cu²⁺ | Significant Quenching | [4] |

| Mn²⁺, Fe²⁺, Fe³⁺, Ni²⁺, K⁺, Cd²⁺, Mg²⁺, Na⁺, Al³⁺, Co²⁺, Pb²⁺, Hg²⁺, Cr³⁺, Ag⁺, Ca²⁺, Zn²⁺ | Negligible Change | [4] |

VI. Application in Cellular Imaging

Fluorescent probes developed from acenaphthene scaffolds can often be utilized for in vitro and in vivo imaging.

Protocol for Cellular Imaging with Probe L:

-

Culture appropriate cells (e.g., LO-2 cells) on a suitable imaging dish.

-

Incubate the cells with the fluorescent probe (e.g., 3 µM Probe L) in cell culture medium for a specified time (e.g., 30 minutes) at 37°C.

-